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Compound of Interest

Compound Name: Quercetin-d3 (hydrate)

Cat. No.: B10819180

Get Quote

Quercetin, a flavonoid ubiquitously present in plants, fruits, and vegetables, is the subject of

intense research due to its potent antioxidant, anti-inflammatory, and potential therapeutic

properties.[1][2] As drug development and clinical research advance, the need to accurately

quantify quercetin and its metabolites in complex biological matrices has become paramount.

Quercetin-d3 hydrate emerges as an indispensable tool in this pursuit, serving as a high-fidelity

internal standard for mass spectrometry-based quantification.[3]

This guide provides a comprehensive overview of Quercetin-d3 hydrate, moving beyond a

simple datasheet to offer senior researchers and drug development professionals a deeper

understanding of its chemical properties, the rationale behind its application, and a detailed

framework for its use in validated bioanalytical methods.

Core Properties and Chemical Identity
Quercetin-d3 hydrate is a deuterated isotopologue of quercetin.[1] The strategic replacement of

three hydrogen atoms with deuterium results in a molecule that is chemically identical to

quercetin in its chromatographic behavior and ionization efficiency but is distinguishable by its

mass-to-charge ratio (m/z) in a mass spectrometer.[3] This mass shift is the cornerstone of its
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utility as an internal standard. The "hydrate" designation indicates the presence of associated

water molecules within the crystal structure, which can contribute to stability and solubility.[4]

The formal chemical name for this compound is 2-(4,5-dihydroxyphenyl-2,3,6-d3)-3,5,7-

trihydroxy-4H-1-benzopyran-4-one, hydrate.[3][5] The three deuterium atoms are specifically

located on the B-ring of the flavonoid structure.

Physicochemical Data Summary
Property Value Source(s)

Molecular Formula C₁₅H₇D₃O₇ • XH₂O [3][5][6]

Molecular Weight ~305.3 g/mol (anhydrous) [3][5][6]

Appearance A solid [6]

Purity ≥99% deuterated forms (d₁-d₃) [3][5][6]

Solubility
Slightly soluble in DMSO and

Methanol
[3][6]

Storage -20°C [3]

The Rationale for Isotopic Labeling: A Self-
Validating System
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accuracy and

precision. The ideal IS corrects for variations that can occur at virtually every stage of the

analytical workflow, from sample preparation to instrument response.

A stable isotope-labeled (SIL) internal standard like Quercetin-d3 hydrate is considered the

"gold standard" for several key reasons:

Co-elution with the Analyte: Since its chemical structure is nearly identical to quercetin, it

exhibits the same chromatographic retention time. This ensures that both the analyte and the

IS are subjected to the same matrix effects at the point of ionization.
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Identical Extraction Recovery: When the IS is added to a sample (e.g., plasma, urine, or

tissue homogenate) at the very beginning of the extraction process, any loss of the target

analyte during subsequent steps (e.g., protein precipitation, liquid-liquid extraction, or solid-

phase extraction) will be mirrored by a proportional loss of the IS.

Correction for Ion Suppression/Enhancement: Biological matrices are notoriously "dirty" and

contain endogenous compounds that can co-elute with the analyte and interfere with its

ionization in the mass spectrometer's source. Because the SIL-IS co-elutes and has the

same ionization efficiency, it experiences the same degree of ion suppression or

enhancement as the analyte.

By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized,

leading to a robust and reliable quantification. This internal correction mechanism creates a

self-validating system for each individual sample.
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Workflow for Quercetin quantification using a deuterated internal standard.
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Experimental Protocol: Validated Quantification of
Quercetin in Human Plasma
This section outlines a robust, step-by-step methodology for the quantification of quercetin in

human plasma using Quercetin-d3 hydrate as an internal standard, adapted from established

principles of bioanalytical method validation.[7][8]

Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quercetin and Quercetin-

d3 hydrate in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.

Working Standard Solutions: Serially dilute the Quercetin stock solution with a 50:50

methanol:water mixture to prepare working standards for the calibration curve (e.g., ranging

from 1 ng/mL to 1000 ng/mL).

Internal Standard (IS) Working Solution: Dilute the Quercetin-d3 hydrate stock solution to a

final concentration of 100 ng/mL. This concentration should be chosen based on the

expected range of the analyte in the samples.

Sample Preparation (Protein Precipitation)
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a

1.5 mL microcentrifuge tube.

Add 10 µL of the 100 ng/mL IS working solution to all tubes (except blank matrix). Vortex

briefly.

Add 300 µL of ice-cold acetonitrile containing 0.5% formic acid to precipitate proteins.[7] The

acid helps to keep the phenolic compounds protonated and stable.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube or HPLC vial.

Evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Methanol

with 0.5% formic acid).

UPLC-MS/MS Conditions
UPLC System: A high-performance liquid chromatography system capable of handling high

pressures.

Column: A C18 column with sub-2 µm particles (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm,

1.8 µm) is recommended for fast and efficient separation.[7]

Mobile Phase A: 0.5% Formic Acid in Water.[7]

Mobile Phase B: Methanol.[7]

Gradient Elution: A gradient from 15% B to 80% B over approximately 3 minutes provides a

good separation from matrix components.[7]

Flow Rate: 0.5 mL/min.[7]

Injection Volume: 5 µL.[7]

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Flavonoids readily

deprotonate at their hydroxyl groups, making negative mode highly sensitive.

Multiple Reaction Monitoring (MRM) Transitions:

Quercetin: Q1: 301.0 m/z → Q3: 151.0 m/z.[7][9] This fragmentation corresponds to a

characteristic retro-Diels-Alder cleavage of the C-ring.

Quercetin-d3: Q1: 304.0 m/z → Q3: 151.0 m/z or other stable product ion. The precursor

ion is shifted by +3 Da, while the product ion may remain the same if the deuterium atoms

are not on the fragment.

Data Analysis and Validation
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Generate a calibration curve by plotting the peak area ratio (Quercetin/Quercetin-d3) against

the nominal concentration of the calibration standards.

Apply a weighted (1/x²) linear regression to the calibration curve.

Quantify unknown samples by interpolating their peak area ratios from the regression line.

The method must be validated according to regulatory guidelines, assessing linearity,

accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability.[8]

Application in Mechanistic Studies: Quercetin and
Cellular Signaling
Beyond pharmacokinetics, Quercetin-d3 hydrate is a valuable tool for tracing the parent

compound in studies investigating its mechanism of action. Quercetin is known to modulate

numerous cellular signaling pathways, including those involved in inflammation and oxidative

stress.[4][10] For instance, it can inhibit pro-inflammatory pathways by targeting kinases like

PI3K.[10]
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Quercetin's inhibitory effect on the PI3K/Akt/NF-κB inflammatory pathway.

By using Quercetin-d3 hydrate in cell culture or animal models, researchers can accurately

measure the uptake and concentration of the parent compound that is responsible for the

observed downstream effects, such as the inhibition of cytokine expression, providing a direct

link between exposure and biological response.
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Conclusion
Quercetin-d3 hydrate is more than a mere analytical standard; it is a critical enabling tool for

generating high-quality, reproducible, and trustworthy data in flavonoid research. Its use as a

stable isotope-labeled internal standard provides a self-validating framework for quantitative

bioanalysis, effectively mitigating the challenges of sample loss and matrix effects. For

scientists in pharmacology, drug metabolism, and clinical research, mastering the application of

this reagent is essential for advancing our understanding of quercetin's pharmacokinetic profile

and its complex biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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